molecular formula C11H14N2O4 B7798117 5-Hydroxy-L-tryptophan hydrate CAS No. 207386-94-5

5-Hydroxy-L-tryptophan hydrate

Cat. No. B7798117
CAS RN: 207386-94-5
M. Wt: 238.24 g/mol
InChI Key: UIHHMHBYEZJGNC-FVGYRXGTSA-N
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Description

5-Hydroxy-L-tryptophan hydrate is a useful research compound. Its molecular formula is C11H14N2O4 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Hydroxy-L-tryptophan hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxy-L-tryptophan hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Safety Assessment : 5-Hydroxy-L-tryptophan (5-HTP) is considered safe, with no definitive cases of toxicity reported despite worldwide usage over the last 20 years. It has become a popular dietary supplement since the removal of L-tryptophan from the market due to contamination issues. Extensive analyses have shown no toxic contaminants similar to those associated with L-tryptophan in 5-HTP samples (Das, Bagchi, Bagchi, & Preuss, 2004).

  • Synthesis Enhancements : Enhanced synthesis of 5-HTP has been achieved using a novel cofactor regeneration process in Escherichia coli. This method, involving modified L-phenylalanine 4-hydroxylase, has shown improved synthesis efficiency, demonstrating a new method for cofactor regeneration (Hara & Kino, 2013).

  • Role in Serotonin Biosynthesis : 5-HTP plays a crucial role in the biosynthesis of serotonin (5-HT), a neurotransmitter involved in various physiological functions. Studies have shown the presence of 5-HTP and enzymes capable of hydroxylating L-tryptophan in various tissues, indicating its significance in serotonin production (Fellows & Bell, 1970).

  • Enzyme Efficiency Improvement : Directed evolution has been used to improve the efficiency of tryptophan synthase in synthesizing L-5-hydroxytryptophan. This approach demonstrates the potential for biotechnological optimization in the production of important amino acids (Xu et al., 2021).

  • Neurotransmitter Precursor : 5-HTP is an effective precursor for serotonin synthesis in the central nervous system (CNS), influencing various physiological and behavioral aspects such as sleep, depression, anxiety, and pain sensation. It is well absorbed orally and crosses the blood-brain barrier efficiently (Birdsall, 1998).

  • Medical Implications : The metabolism of L-tryptophan into neuroactive compounds like 5-HTP, serotonin, and others in the CNS is crucial. Dysregulation in this pathway is implicated in various conditions, including AIDS-related dementia, Huntington's disease, and Alzheimer's disease (Ruddick et al., 2006).

properties

IUPAC Name

(2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3.H2O/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10;/h1-2,4-5,9,13-14H,3,12H2,(H,15,16);1H2/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHHMHBYEZJGNC-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1O)C(=CN2)C[C@@H](C(=O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20639876
Record name 5-Hydroxy-L-tryptophan--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20639876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-L-tryptophan hydrate

CAS RN

207386-94-5, 314062-44-7
Record name L-Tryptophan, 5-hydroxy-, hydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207386-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxy-L-tryptophan--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20639876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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